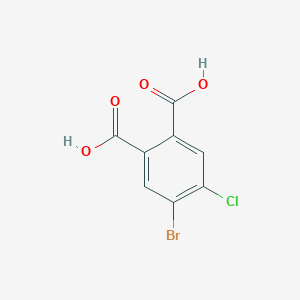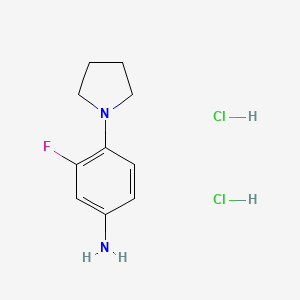
Photo-Palmitic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photo-Palmitic acid is a bifunctional, long, and fatty acid-like cross-linker suitable for the conjugation of nucleophiles, like amines, with azides or any other functional groups for click chemistry . This linker bears a diazirin ring, which will dismiss N2 under illumination with UV light . The remaining carbene will undergo spontaneous insertion and addition reaction with any neighboring molecule and irreversibly form a covalent bond .
Synthesis Analysis
Palmitic acid is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced . Palmitate negatively feeds back on acetyl-CoA carboxylase (ACC) which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation .
Molecular Structure Analysis
The molecular formula of Palmitic acid is C16H32O2 . It is a common saturated fatty acid found in animals and plants . It is a white solid that melts at 63.1°C .
Chemical Reactions Analysis
In a study, it was discovered that Palmitic acid could induce apoptosis of hOSCC cells by upregulating the Bax/Bcl-2 ratio and the expression of Cysteine aspartate-directed proteases-3 (caspase-3) .
Physical and Chemical Properties Analysis
Palmitic acid is a 16-carbon long-chain saturated fatty acid with the molecular formula C16H32O2 . It is the most common saturated fatty acid found in animals, plants, and microorganisms . Its chemical formula is CH3(CH2)14COOH .
作用機序
Target of Action
Palmitic acid (PA) is the most common saturated fatty acid in humans, accounting for 20–30% of total fatty acids in the human body . It mediates palmitoylation through its conversion into palmitoyl coenzyme A . The primary targets of PA are proteins that undergo palmitoylation, a process that affects many proteins . One such target is the plant homeodomain finger protein 2 (PHF2), which is palmitoylated by the zinc finger DHHC-type palmitoyltransferase 23 (ZDHHC23) . PHF2 functions as a tumor suppressor by acting as an E3 ubiquitin ligase of sterol regulatory element-binding protein 1c (SREBP1c), a master transcription factor of lipogenesis .
Mode of Action
The reversible thioester linkage of palmitic acid on cysteines, known as protein S-palmitoylation, facilitates the membrane association and proper subcellular localization of proteins . In the case of PHF2, ZDHHC23 mediates its palmitoylation, subsequently enhancing ubiquitin-dependent degradation of PHF2 . This process directly destabilizes SREBP1c and reduces SREBP1c-dependent lipogenesis .
Biochemical Pathways
Palmitic acid plays a crucial role in lipid metabolism. It acts as a molecular checkpoint of lipid reprogramming in HepG2 and Hep3B cells . The increase of free saturated fatty acids such as palmitic acid produces a metabolic inflammatory response in astrocytes generally associated with damaging mechanisms such as oxidative stress, endoplasmic reticulum stress, and autophagic defects .
Pharmacokinetics
Palmitic acid can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids . It represents 20–30% of total fatty acids in membrane phospholipids and adipose triacylglycerols . .
Result of Action
The palmitoylation of PHF2 enhances the ubiquitin-dependent degradation of PHF2 . This process directly destabilizes SREBP1c and reduces SREBP1c-dependent lipogenesis . Notably, SREBP1c increases free fatty acids in hepatocellular carcinoma (HCC) cells, and the consequent PA induction triggers the PHF2/SREBP1c axis .
Action Environment
The action of palmitic acid can be influenced by environmental factors such as diet and lifestyle. For instance, an excessive intake of carbohydrates, particularly mono and disaccharides, and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to an overaccumulation of tissue PA resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 . Therefore, levels of dietary PA should be carefully monitored in patients with HCC .
Safety and Hazards
将来の方向性
The light-dependent photodecarboxylation of palmitic acid catalyzed by fatty-acid photodecarboxylase from Chlorella variabilis (CvFAP) has been identified as a potential area for future research . This process has been shown to have potential applications in optoelectronic devices . Furthermore, the photocatalytic reforming of biomass, including palmitic acid, is being explored as a sustainable approach to energy production .
生化学分析
Biochemical Properties
Photo-Palmitic acid participates in several biochemical reactions, primarily involving lipid metabolism and signaling pathways. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are essential for fatty acid biosynthesis. Additionally, this compound is involved in protein palmitoylation, a post-translational modification where palmitic acid is covalently attached to cysteine residues on proteins, influencing their localization and function. This interaction is crucial for the proper functioning of proteins involved in signal transduction and membrane trafficking .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, including the activation of toll-like receptor 4 (TLR4), which plays a role in inflammatory responses. This compound also impacts gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, it affects cellular metabolism by altering the balance between lipid synthesis and degradation, leading to changes in lipid droplet formation and mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific proteins, such as G-protein coupled receptors (GPCRs), influencing their activity and downstream signaling pathways. This compound can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. Additionally, it induces changes in gene expression by interacting with transcription factors and co-regulators, leading to alterations in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in lipid metabolism and inflammatory responses. These effects are often studied using in vitro cell culture models and in vivo animal models to understand the temporal dynamics of this compound’s actions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can promote beneficial effects such as enhanced lipid metabolism and improved cellular function. At high doses, this compound can induce toxic effects, including lipotoxicity, inflammation, and oxidative stress. These adverse effects are often observed in organs such as the liver, heart, and kidneys, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including de novo lipogenesis and fatty acid oxidation. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for the synthesis of fatty acids. Additionally, this compound can be incorporated into complex lipids such as triglycerides and phospholipids, influencing cellular lipid composition and metabolic flux. These interactions play a significant role in maintaining cellular energy balance and membrane integrity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via fatty acid transporters such as CD36 and fatty acid-binding proteins (FABPs). Once inside the cell, this compound can be incorporated into lipid droplets or transported to specific organelles such as the endoplasmic reticulum and mitochondria. These processes are essential for the proper localization and function of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in lipid droplets, where it plays a role in lipid storage and metabolism. Additionally, this compound can localize to the plasma membrane, influencing membrane fluidity and signaling pathways. Post-translational modifications, such as palmitoylation, can direct this compound to specific compartments within the cell, such as the Golgi apparatus and endosomes, where it participates in various cellular processes .
特性
IUPAC Name |
9-(3-hexyldiazirin-3-yl)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-2-3-4-10-13-16(17-18-16)14-11-8-6-5-7-9-12-15(19)20/h2-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJPTHNTCZRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(N=N1)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)







